ethyl (5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorobenzoyl group and an ethyl acetate moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE typically involves the following steps:
Preparation of 3,4-Dichlorobenzoyl Chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate β-diketone.
Coupling Reaction: The 3,4-dichlorobenzoyl chloride is then reacted with the pyrazole derivative in the presence of a base such as triethylamine to form the desired product.
Esterification: The final step involves the esterification of the resulting compound with ethanol to form ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the 3,4-dichlorobenzoyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions of the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the chlorinated positions.
Scientific Research Applications
ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
ETHYL 2-{5-[(3,4-DICHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a dichlorobenzoyl group and an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H15Cl2N3O3 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
ethyl 2-[5-[(3,4-dichlorobenzoyl)amino]-3-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-3-23-14(21)8-20-13(6-9(2)19-20)18-15(22)10-4-5-11(16)12(17)7-10/h4-7H,3,8H2,1-2H3,(H,18,22) |
InChI Key |
JIOWVAHKKCNUPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.